ピフィスリンβ

概要

説明

ピフィスリンβは、腫瘍抑制タンパク質p53の機能を阻害する能力で知られる低分子化合物です。 この化合物は、組織培養培地中で不安定で、その縮合生成物であるピフィスリンβに急速に変換されるピフィスリンαから誘導されます .

科学的研究の応用

Pifithrin-beta has several scientific research applications, including:

Cancer Research: Pifithrin-beta is studied for its potential to inhibit p53 function, which is crucial in cancer therapy.

Neurodegenerative Disease Research: Pifithrin-beta has been evaluated for its neuroprotective effects, particularly in counteracting the effects of Alzheimer’s disease-related peptides.

Cell Cycle and Apoptosis Studies: Pifithrin-beta is used to study the role of p53 in cell cycle regulation and apoptosis, providing insights into the molecular mechanisms underlying these processes.

Safety and Hazards

作用機序

ピフィスリンβは、p53タンパク質の機能を阻害することによってその効果を発揮します。 正確なメカニズムには、遺伝毒性物質への曝露後に、MDM-2やp21などのタンパク質のp53依存性遺伝子転写と翻訳の阻害が含まれます . ピフィスリンβは、遺伝毒性ストレス後の野生型p53発現細胞の生存を高めるp38キナーゼ経路も阻害します .

生化学分析

Biochemical Properties

Pifithrin-Beta plays a crucial role in biochemical reactions by inhibiting the activity of p53, a protein that regulates the cell cycle and apoptosis. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, Pifithrin-Beta binds to p53, preventing its interaction with DNA and subsequent transcriptional activation of target genes. This inhibition affects the expression of proteins involved in cell cycle regulation and apoptosis, such as p21 and MDM-2 .

Cellular Effects

Pifithrin-Beta exerts significant effects on various types of cells and cellular processes. By inhibiting p53, Pifithrin-Beta influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce p53-dependent apoptosis and cell cycle arrest in response to DNA damage. This effect is particularly relevant in cancer cells, where p53 activity is often dysregulated .

Molecular Mechanism

The molecular mechanism of Pifithrin-Beta involves its binding to p53, which prevents p53 from interacting with DNA and activating transcription. This inhibition leads to a decrease in the expression of p53 target genes, such as p21 and MDM-2. Additionally, Pifithrin-Beta may affect other signaling pathways and cellular processes indirectly by modulating p53 activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pifithrin-Beta can change over time. The compound is known to be unstable in tissue culture medium, rapidly converting to its condensation product. This instability can affect its efficacy and the duration of its inhibitory effects on p53. Long-term studies have shown that Pifithrin-Beta can exhibit cytotoxic effects in vitro, particularly at higher concentrations .

Dosage Effects in Animal Models

The effects of Pifithrin-Beta vary with different dosages in animal models. At lower doses, the compound can effectively inhibit p53 activity and reduce apoptosis and cell cycle arrest. At higher doses, Pifithrin-Beta may exhibit cytotoxic effects and potentially enhance cytotoxicity in combination with other treatments. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

Pifithrin-Beta is involved in metabolic pathways related to its inhibition of p53. By modulating p53 activity, the compound can influence the expression of genes involved in metabolism, such as those regulating glycolysis and oxidative phosphorylation. This modulation can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, Pifithrin-Beta is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Its distribution can affect its efficacy and the extent of p53 inhibition in different cellular compartments .

Subcellular Localization

The subcellular localization of Pifithrin-Beta is critical for its activity and function. The compound’s ability to inhibit p53 depends on its localization within the nucleus, where p53 exerts its transcriptional regulatory functions. Additionally, Pifithrin-Beta may undergo post-translational modifications that influence its targeting to specific cellular compartments .

準備方法

ピフィスリンβは、ピフィスリンαの縮合によって合成されます。 ピフィスリンαは培養培地中で非常に不安定であり、その縮合生成物であるピフィスリンβ(N-アセチル誘導体)に急速に変換されます .

化学反応の分析

ピフィスリンβは、以下を含む様々な化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、前駆体としてのピフィスリンαの使用、および縮合反応を促進する適切な溶媒と触媒が含まれます。 これらの反応から生成される主な生成物は、ピフィスリンβそのものです .

科学研究への応用

ピフィスリンβには、以下を含むいくつかの科学研究への応用があります。

がん研究: ピフィスリンβは、がん治療において重要なp53機能を阻害する可能性について研究されています。

神経変性疾患研究: ピフィスリンβは、特にアルツハイマー病関連ペプチドの影響に対抗する神経保護効果について評価されています.

細胞周期とアポトーシス研究: ピフィスリンβは、細胞周期の調節とアポトーシスにおけるp53の役割を研究するために使用され、これらの過程の基礎となる分子機構に関する洞察を提供します.

類似化合物との比較

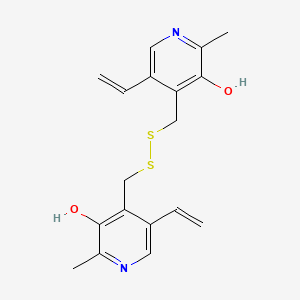

ピフィスリンβは、ピフィスリンαやピフィスリンμなどの他の類似化合物と比較されます。

ピフィスリンα: ピフィスリンαは、ピフィスリンβの前駆体であり、組織培養培地中で不安定であることで知られています.

ピフィスリンμ: ピフィスリンμは、細胞質中のp53を阻害する別のp53阻害剤であり、ミトコンドリアとの相互作用を防ぎ、その結果、シトクロムcの放出とアポトーシスの減少につながります.

ピフィスリンβは、ピフィスリンαと比較してその安定性と、p53およびp38キナーゼ経路に対する特定の阻害効果においてユニークです .

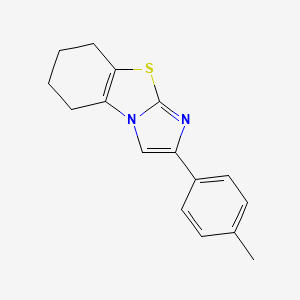

特性

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUKUMUNZJILCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010190 | |

| Record name | Pifithrin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60477-34-1 | |

| Record name | Pifithrin-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifithrin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。